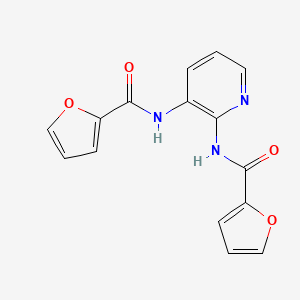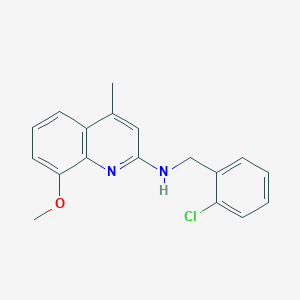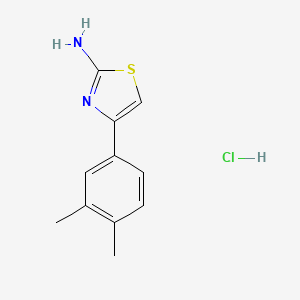![molecular formula C24H26O4 B5025580 1-{2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]ethoxy}naphthalene](/img/structure/B5025580.png)
1-{2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]ethoxy}naphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]ethoxy}naphthalene, also known as AMPE-NAP, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a naphthalene derivative that has been synthesized through a specific method, and has been shown to have a variety of biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of 1-{2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]ethoxy}naphthalene is not fully understood, but it is believed to involve the activation of the Nrf2/ARE pathway. This pathway is responsible for regulating the expression of antioxidant and detoxification genes, and is known to play a key role in protecting cells against oxidative stress. By activating this pathway, this compound may be able to protect neurons against damage caused by oxidative stress.
Biochemical and Physiological Effects:
In addition to its neuroprotective properties, this compound has also been shown to have a variety of other biochemical and physiological effects. For example, this compound has been shown to increase the expression of genes involved in energy metabolism, suggesting that it may have potential as a treatment for metabolic disorders. Additionally, this compound has been shown to have anti-inflammatory properties, which may make it useful in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of using 1-{2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]ethoxy}naphthalene in lab experiments is its specificity. Because it has a well-defined mechanism of action and targets specific pathways, it can be used to study the effects of oxidative stress and neurodegeneration in a controlled manner. Additionally, this compound has been shown to be stable and non-toxic, which makes it a safe and reliable compound for use in lab experiments.
However, there are also some limitations to using this compound in lab experiments. One of the main limitations is that it has only been tested in animal models, and its effects in humans are not yet fully understood. Additionally, the optimal dosage and administration of this compound for different applications is not yet known, which makes it difficult to design experiments that accurately reflect its potential therapeutic benefits.
Zukünftige Richtungen
Despite these limitations, there are many potential future directions for research on 1-{2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]ethoxy}naphthalene. One area of research that is currently being explored is the use of this compound in the treatment of neurodegenerative diseases. Additionally, there is ongoing research into the potential use of this compound in the treatment of metabolic disorders and inflammatory diseases. Further research is also needed to fully understand the mechanism of action of this compound and its potential side effects. Overall, this compound shows great promise as a compound with a wide range of potential applications in scientific research.
Synthesemethoden
1-{2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]ethoxy}naphthalene can be synthesized through a multi-step procedure that involves the reaction of 4-allyl-2-methoxyphenol with 2-bromoethyl ether, followed by the reaction of the resulting product with 2-(2-bromoethoxy)ethanol. The final step involves the reaction of the resulting product with naphthalene-1,8-diol. This synthesis method has been optimized to produce high yields of pure this compound.
Wissenschaftliche Forschungsanwendungen
1-{2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]ethoxy}naphthalene has been extensively studied for its potential applications in scientific research. One of the primary areas of research has been in the field of neuroscience, where this compound has been shown to have neuroprotective properties. Specifically, this compound has been shown to protect neurons against oxidative stress, which is a common cause of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, this compound has been shown to improve cognitive function in animal models, suggesting that it may have potential as a treatment for cognitive disorders.
Eigenschaften
IUPAC Name |
1-[2-[2-(2-methoxy-4-prop-2-enylphenoxy)ethoxy]ethoxy]naphthalene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26O4/c1-3-7-19-12-13-23(24(18-19)25-2)28-17-15-26-14-16-27-22-11-6-9-20-8-4-5-10-21(20)22/h3-6,8-13,18H,1,7,14-17H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPELWWRLYGPDEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC=C)OCCOCCOC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-(propylthio)-1H-benzimidazol-1-yl]acetic acid](/img/structure/B5025508.png)
![[hydroxy(phenyl)methyl]{[methyl(methylsulfonyl)amino]methyl}phosphinic acid](/img/structure/B5025516.png)
![N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanamide](/img/structure/B5025521.png)

![N~1~-(3-fluorophenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5025532.png)
![3-allyl-4-hydroxy-4-methyl-1-oxa-3-azaspiro[4.5]decan-2-one](/img/structure/B5025541.png)
![2-[(4-methylbenzyl)thio]-N-{2-[(4-methylphenyl)thio]ethyl}acetamide](/img/structure/B5025544.png)


![N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]-2-(1-pyrrolidinyl)-5,6,7,8-tetrahydro-4-quinazolinecarboxamide](/img/structure/B5025564.png)

![3-[5-(2-bromophenyl)-4-(4-bromophenyl)-1H-imidazol-2-yl]-1H-indole](/img/structure/B5025577.png)
![4-({4-[(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-iodophenoxy}methyl)benzoic acid](/img/structure/B5025587.png)
